

A Comparative Guide to the Spectroscopic Cross-Validation of 1,2-Diphenylpropane

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Compound of Interest

Compound Name: **1,2-Diphenylpropane**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **1,2-diphenylpropane** and its structural isomer, 1,3-diphenylpropane. The objective is to offer a clear, data-driven cross-validation resource for the identification and characterization of these compounds. The information presented is essential for researchers in organic synthesis, medicinal chemistry, and drug development who require accurate structural verification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **1,2-diphenylpropane** and 1,3-diphenylpropane, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1,2-Diphenylpropane	~7.10-7.30	Multiplet	10H	Aromatic protons
~2.85	Multiplet	1H		Methine H (CH)
~2.65-3.10	Multiplet	2H		Methylene H (CH ₂)
~1.40	Doublet	3H		Methyl H (CH ₃)
1,3-Diphenylpropane	~7.15-7.30	Multiplet	10H	Aromatic protons
~2.64	Triplet	4H		Benzylic CH ₂
~1.97	Quintet	2H		Central CH ₂

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Assignment
1,2-Diphenylpropane	~146.9, ~142.0	Aromatic C (quaternary)
	~129.4, ~128.4, ~127.9, ~126.8, ~126.1, ~125.9	Aromatic CH
	~45.0	Methine C (CH)
	~44.0	Methylene C (CH ₂)
	~21.0	Methyl C (CH ₃)
1,3-Diphenylpropane	142.3	Aromatic C (quaternary)
	128.4	Aromatic CH
	128.2	Aromatic CH
	125.7	Aromatic CH
	36.1	Benzylidene CH ₂
	33.6	Central CH ₂

Table 3: Infrared (IR) Spectroscopic Data

Compound	Wavenumber (cm ⁻¹)	Intensity	Assignment
1,2-Diphenylpropane	3080-3030	Medium-Weak	Aromatic C-H Stretch
2960-2850	Medium	Aliphatic C-H Stretch	
1600, 1495, 1450	Medium-Strong	Aromatic C=C Bending	
750, 695	Strong	Monosubstituted Phenyl Ring Vibrations	
1,3-Diphenylpropane	3085, 3062, 3026	Medium	Aromatic C-H Stretch
2929, 2856	Strong	Aliphatic C-H Stretch	
1603, 1495, 1453	Strong	Aromatic C=C Bending	
745, 697	Strong	Monosubstituted Phenyl Ring Vibrations	

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
1,2-Diphenylpropane	196	105, 91, 77[1]
1,3-Diphenylpropane	196	105, 92, 91

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols represent standard practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters include a spectral width of 0-220 ppm, a pulse angle of 30 degrees, and a relaxation delay of 2 seconds. A larger number of scans is generally required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
 - For ^1H NMR, integrate the signals to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are typically recorded on a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

- Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.
- Data Acquisition:
 - Acquire the spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

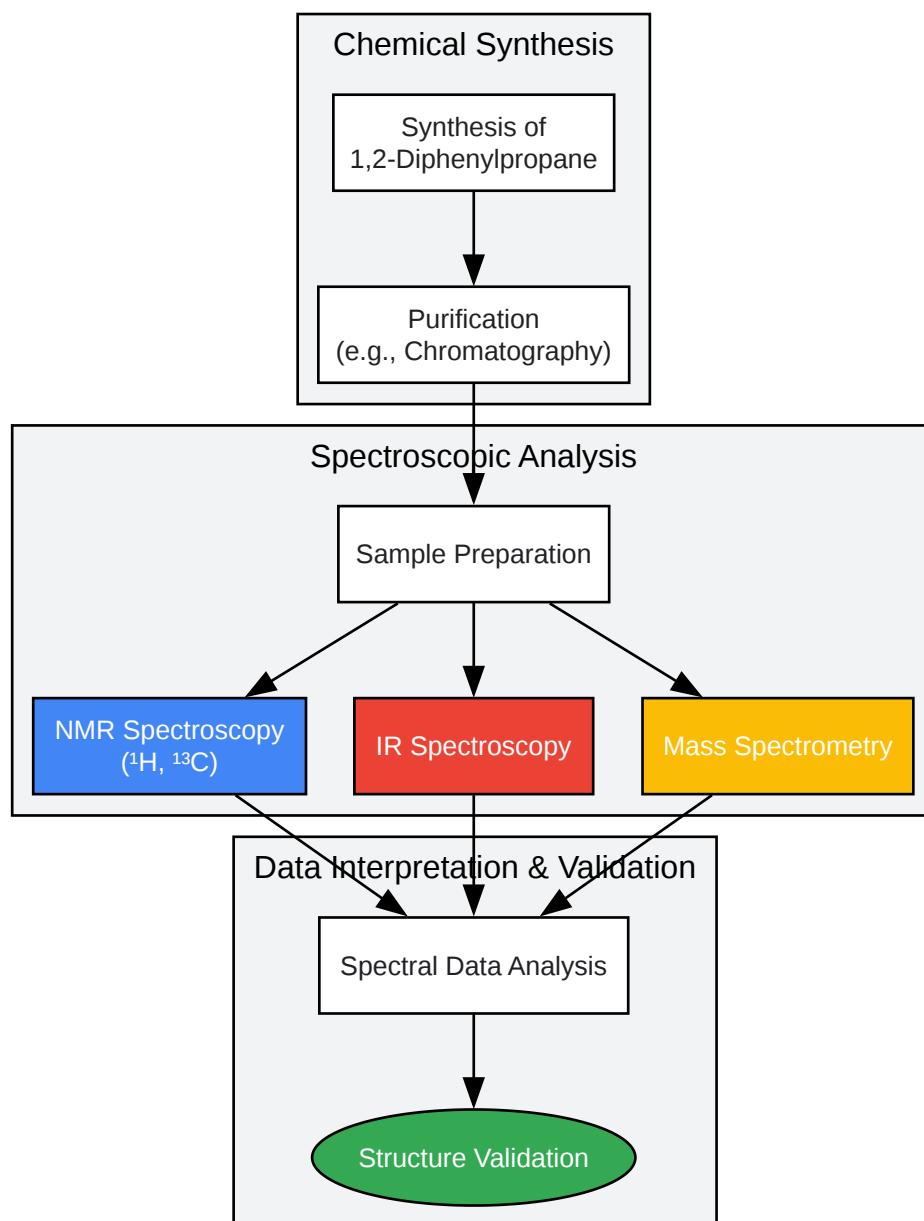
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are typically obtained using a mass spectrometer coupled with a Gas Chromatography (GC) system.

- Sample Introduction: The sample is introduced into the ion source, often after separation by GC.
- Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and validation of a chemical compound like **1,2-diphenylpropane**.



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Caption: Workflow for Spectroscopic Analysis of **1,2-Diphenylpropane**.

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References

- 1. 1,2-Diphenylpropane | C15H16 | CID 22068 - PubChem [pubchem.ncbi.nlm.nih.gov]
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